molecular formula C30H33N5O6S B2414268 N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 865655-34-1

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2414268
CAS No.: 865655-34-1
M. Wt: 591.68
InChI Key: JTEDVNFIPPZBEN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C30H33N5O6S and its molecular weight is 591.68. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thieno[3,2-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N5O6S/c1-40-24-9-8-21(18-25(24)41-2)10-12-31-26(36)19-35-29(38)28-23(11-17-42-28)34(30(35)39)20-27(37)33-15-13-32(14-16-33)22-6-4-3-5-7-22/h3-9,11,17-18H,10,12-16,19-20H2,1-2H3,(H,31,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEDVNFIPPZBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

Property Details
Molecular Formula C30H33N5O6S
Molecular Weight 591.68 g/mol
IUPAC Name This compound
Purity Typically >95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may modulate the activity of various enzymes and receptors involved in critical biological pathways. The thieno[3,2-d]pyrimidine core is known for its role in inhibiting certain kinases and enzymes that are implicated in cancer and inflammatory diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:

  • Cell Proliferation Inhibition : The compound significantly inhibits the proliferation of various cancer cell lines (e.g., breast cancer and leukemia cells).
  • Apoptosis Induction : Mechanistic studies reveal that it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound also shows promising antimicrobial properties against a range of pathogens. Studies have reported:

  • Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. Key findings include:

  • Cytokine Modulation : It reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range.
  • Antimicrobial Efficacy Study : Research published in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibited bactericidal effects against multi-drug resistant strains of Staphylococcus aureus.
  • Inflammation Model Study : In a murine model of inflammation published in Inflammation Research, treatment with this compound significantly reduced paw edema and inflammatory cytokine levels compared to control groups.

Q & A

Q. What are the standard synthetic routes for this compound, and what reagents/conditions are critical for its preparation?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via cyclization under acidic or basic conditions (e.g., using NaOH/K₂CO₃ in DMF) .
  • Step 2 : Introduction of the phenethylacetamide moiety via nucleophilic substitution or coupling reactions (e.g., HATU/DIPEA-mediated amidation) .
  • Step 3 : Functionalization of the piperazine-ethyl group using reductive amination or alkylation . Key reagents include dimethylformamide (DMF), sodium hydroxide, and coupling agents like HATU. Temperature control (60–100°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (≥95% by area normalization) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₃₀H₃₃N₅O₆S, MW 591.68) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis conditions for improved yield and scalability?

  • Design of Experiments (DoE) : Factors like temperature, solvent polarity, and catalyst loading are varied systematically. For example, a central composite design can identify optimal conditions for cyclization (e.g., 80°C in DMF with 1.2 eq. K₂CO₃) .
  • Statistical Modeling : Response surface methodology (RSM) predicts interactions between variables, reducing trial runs by 40–60% .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and scalability by maintaining precise control over reaction parameters .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Purity Verification : Discrepancies may arise from impurities (e.g., unreacted intermediates); HPLC-MS reanalysis is recommended .
  • Assay Conditions : Compare protocols for cell lines, incubation times, and solvent carriers (e.g., DMSO concentration affects solubility and toxicity) .
  • Target Selectivity : Use competitive binding assays (e.g., SPR or ITC) to confirm interactions with intended targets like serotonin receptors or kinases .

Q. What methodologies are suitable for studying the compound’s interaction with biological targets?

  • Molecular Docking : Software (AutoDock, Schrödinger) models binding modes with receptors (e.g., 5-HT₃ or dopamine D₂) using the compound’s 3D structure (InChIKey: JTEDVNFIPPZBEN-UHFFFAOYSA-N) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time .
  • Cellular Assays : Dose-response curves (IC₅₀) in HEK-293 or SH-SY5Y cells validate functional activity .

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